5-Tert-butyl-1H-imidazole-4-sulfonyl chloride
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Overview
Description
5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a sulfonyl chloride group at the 4-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide (TBHP).
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidants: tert-butylhydroperoxide (TBHP)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Biaryl Compounds: Formed through coupling reactions with boronic acids or esters
Scientific Research Applications
5-Tert-butyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1H-imidazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-(4-chlorophenyl)imidazole: Contains a chlorophenyl group instead of a tert-butyl group, leading to different chemical properties and uses.
Uniqueness
5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group, which confer specific reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)5-6(10-4-9-5)13(8,11)12/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOAFVJTOONEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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